molecular formula C14H16ClNO B1521510 2-(Benzyloxy)-4-methylaniline hydrochloride CAS No. 142769-31-1

2-(Benzyloxy)-4-methylaniline hydrochloride

Cat. No. B1521510
CAS RN: 142769-31-1
M. Wt: 249.73 g/mol
InChI Key: VOVNTIGTPXJWHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Rat Liver Microsomal Metabolism

A study on rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including analogs similar to 2-(Benzyloxy)-4-methylaniline hydrochloride, revealed the formation of metabolites through side-chain C-hydroxylation (producing benzyl alcohols and benzaldehydes) and N-hydroxylation (producing hydroxylamines and nitroso derivatives). This research provides insights into the metabolic pathways and potential toxicological profiles of such compounds (Boeren et al., 1992).

Autoxidation Studies

Research on 4-methylcatechol autoxidation, a process related to the oxidative transformations of similar compounds, explored the formation of quinone derivatives under physiological conditions. This study offers a model for understanding the biosynthesis of copper amine oxidases' quinonoid cofactor, potentially relevant to the metabolism or chemical behavior of 2-(Benzyloxy)-4-methylaniline hydrochloride (Rinaldi et al., 1995).

Imaging Probes for Alzheimer's Disease

In the field of medicinal chemistry, derivatives of phenylbenzoxazole, structurally related to 2-(Benzyloxy)-4-methylaniline hydrochloride, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies demonstrate the compound's utility in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Material Science and Polymer Chemistry

Another application is found in the synthesis and characterization of polyaniline doped with benzoic acid and substituted benzoic acids, including compounds analogous to 2-(Benzyloxy)-4-methylaniline hydrochloride. This research has implications for the development of conductive polymers and materials science (Amarnath & Palaniappan, 2005).

Defense Chemicals in Plants

The study of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) in cereals, which shares structural motifs with 2-(Benzyloxy)-4-methylaniline hydrochloride, highlights the role of these compounds in plant defense against pests and diseases, offering insights into agricultural chemistry and plant biology (Niemeyer, 1988).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, safe handling practices, and emergency procedures .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

4-methyl-2-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNTIGTPXJWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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